molecular formula C7H18Cl2N2 B3021219 N,N-diethylazetidin-3-amine dihydrochloride CAS No. 149088-16-4

N,N-diethylazetidin-3-amine dihydrochloride

Cat. No.: B3021219
CAS No.: 149088-16-4
M. Wt: 201.13 g/mol
InChI Key: JEKVHMVVZYZMMR-UHFFFAOYSA-N
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Description

N,N-diethylazetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.14 g/mol . It is a heterocyclic amine, specifically an azetidine derivative, and is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylazetidin-3-amine dihydrochloride typically involves the reaction of azetidine with diethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C) to prevent decomposition . The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including NMR, HPLC, LC-MS, and UPLC analyses, to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be opened or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-diethylazetidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites on enzymes, altering their activity, and affecting downstream biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylazetidin-3-amine dihydrochloride: This compound has a similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylazetidine: This compound lacks the dihydrochloride salt form and has different solubility and stability properties.

Uniqueness

N,N-diethylazetidin-3-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its dihydrochloride form enhances its solubility and makes it suitable for various applications in research and industry .

Properties

IUPAC Name

N,N-diethylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-9(4-2)7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKVHMVVZYZMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598700
Record name N,N-Diethylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55438-75-0
Record name N,N-Diethylazetidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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